molecular formula C10H7ClN2OS B3743709 (Z)-2-amino-5-(4-chlorobenzylidene)thiazol-4(5H)-one CAS No. 1198097-98-1

(Z)-2-amino-5-(4-chlorobenzylidene)thiazol-4(5H)-one

Cat. No.: B3743709
CAS No.: 1198097-98-1
M. Wt: 238.69 g/mol
InChI Key: VWLLPISBNMJQES-YVMONPNESA-N
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Description

(Z)-2-amino-5-(4-chlorobenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an amino group, a chlorobenzylidene moiety, and a thiazolone core

Safety and Hazards

The safety data sheet provided by BASF for a product containing a similar compound, triticonazole (ISO); (RS)-(E)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-methyl)cyclopentanol, indicates that it is suspected of damaging fertility and may cause damage to organs (Liver, Adrenal gland) through prolonged or repeated exposure. It is also very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-amino-5-(4-chlorobenzylidene)thiazol-4(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 4-chlorobenzaldehyde reacts with thiosemicarbazide to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-amino-5-(4-chlorobenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorobenzylidene moiety or the thiazolone ring.

    Substitution: The amino group and the chlorobenzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thiazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-amino-5-(4-chlorobenzylidene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial properties. It has been studied for its ability to inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound’s chemical properties make it suitable for use in the synthesis of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-amino-5-(4-chlorobenzylidene)thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity and disrupting cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(((E)-4-chlorobenzylidene)amino)thiazol-4-yl)-3-methyl-5-((E)-styryl)isoxazol-4-amine
  • ETHYL (2-(2-(4-CHLOROBENZYLIDENE)HYDRAZINO)-1,3-THIAZOL-4-YL)ACETATE

Uniqueness

(Z)-2-amino-5-(4-chlorobenzylidene)thiazol-4(5H)-one stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

1198097-98-1

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7ClN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5-

InChI Key

VWLLPISBNMJQES-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)Cl

SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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